molecular formula C22H45NO3 B13809966 Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester CAS No. 63833-80-7

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester

Cat. No.: B13809966
CAS No.: 63833-80-7
M. Wt: 371.6 g/mol
InChI Key: QZEJJPSZCXBLAI-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is a chemical compound with the molecular formula C24H49NO4. It is an ester derivative of octadecanoic acid (stearic acid) and is known for its applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester typically involves the esterification of octadecanoic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to a temperature of around 130-160°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester product. After the reaction is complete, the product is purified through distillation or crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .

Scientific Research Applications

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester involves its interaction with biological membranes and proteins. The ester group can undergo hydrolysis to release octadecanoic acid and 2-[(2-hydroxyethyl)amino]ethanol, which can then interact with cellular components. The compound may also modulate signaling pathways and molecular targets involved in inflammation and microbial activity .

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, 2-hydroxyethyl ester: This compound is similar in structure but lacks the amino group.

    Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, making it more hydrophilic.

Uniqueness

Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63833-80-7

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethyl octadecanoate

InChI

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3

InChI Key

QZEJJPSZCXBLAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNCCO

Origin of Product

United States

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